

Spectroscopic Profiling of 2-Propylbutyramide: A Technical Guide

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Compound of Interest

Compound Name: 2-Propylbutyramide

CAS No.: 13941-03-2

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Executive Summary & Nomenclature Clarification

This guide details the spectroscopic characterization of **2-Propylbutyramide**, a branched primary amide structurally related to the anticonvulsant Valpromide.^[1]

Critical Nomenclature Note

The name "**2-Propylbutyramide**" describes a butyramide (4-carbon) backbone with a propyl substituent at the

-position (C2).^[1] According to IUPAC priority rules, the longest carbon chain containing the carbonyl determines the parent name.

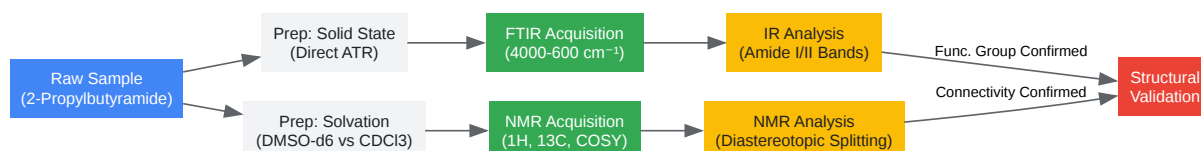
- Structure:
- IUPAC Name: 2-Ethylpentanamide^{[1][2][3]}
- Molecular Formula:

(MW: 143.23 g/mol)^[1]

This distinction is vital for NMR interpretation. Unlike its symmetric analog Valpromide (2-propylpentanamide), **2-Propylbutyramide** is chiral and asymmetric, leading to distinct diastereotopic splitting patterns absent in symmetric analogs.[1][2]

Integrated Analytical Workflow

The following workflow ensures data integrity from sample preparation to structural validation.



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Figure 1: Integrated spectroscopic workflow. Parallel analysis allows cross-verification of functional groups (IR) and carbon skeleton connectivity (NMR).

Infrared Spectroscopy (FTIR)[4][5]

IR spectroscopy is the primary tool for confirming the amide functionality and assessing hydrogen bonding status.[2]

Experimental Protocol (ATR-FTIR)

- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture interference, which can broaden N-H bands.[2]
- Crystal: Diamond or ZnSe.[1][2]
- Parameters: 32 scans, 4 cm⁻¹ resolution.[1][2][4]

Spectral Interpretation

The primary amide group (

) exhibits a characteristic "doublet" in the high-frequency region due to asymmetric and symmetric stretching.[1]

Functional Group	Vibration Mode	Wavenumber (cm ⁻¹)	Intensity	Diagnostic Note
Amide A	N-H Stretch (Asym)	3350 – 3400	Medium	Higher frequency spike.[1][2]
Amide A	N-H Stretch (Sym)	3180 – 3200	Medium	Lower frequency spike.[2]
Amide I	C=O Stretch	1640 – 1690	Strong	The "Carbonyl" band.[2] Lower freq than esters due to resonance.
Amide II	N-H Bend	1600 – 1640	Medium/Strong	Diagnostic for primary amides (scissoring).[2]
Alkyl Chain	C-H Stretch ()	2850 – 2960	Strong	Methyl/Methylene stretches from Propyl/Ethyl chains.[2]

Technical Insight: If the sample is analyzed in the solid state, intermolecular Hydrogen Bonding will shift the Amide I band to lower frequencies (~1650 cm⁻¹) compared to dilute solution phase (~1690 cm⁻¹).

NMR Spectroscopy (and)

NMR provides the definitive proof of the carbon skeleton.[2] The asymmetry of **2-Propylbutyramide** (2-Ethylpentanamide) presents specific challenges regarding diastereotopicity.

Solvent Selection Strategy

- DMSO-d6 (Recommended): Excellent for amides.[1][2] It disrupts solute-solute H-bonding, sharpening the amide proton signals and preventing exchange with water.[1][2] The amide protons often appear as two distinct broad singlets due to restricted rotation (C-N partial double bond character).[2]
- CDCl3: Common, but amide protons are often broad and their chemical shift is concentration-dependent.[1][2]

Predicted NMR Data (in DMSO-d6)

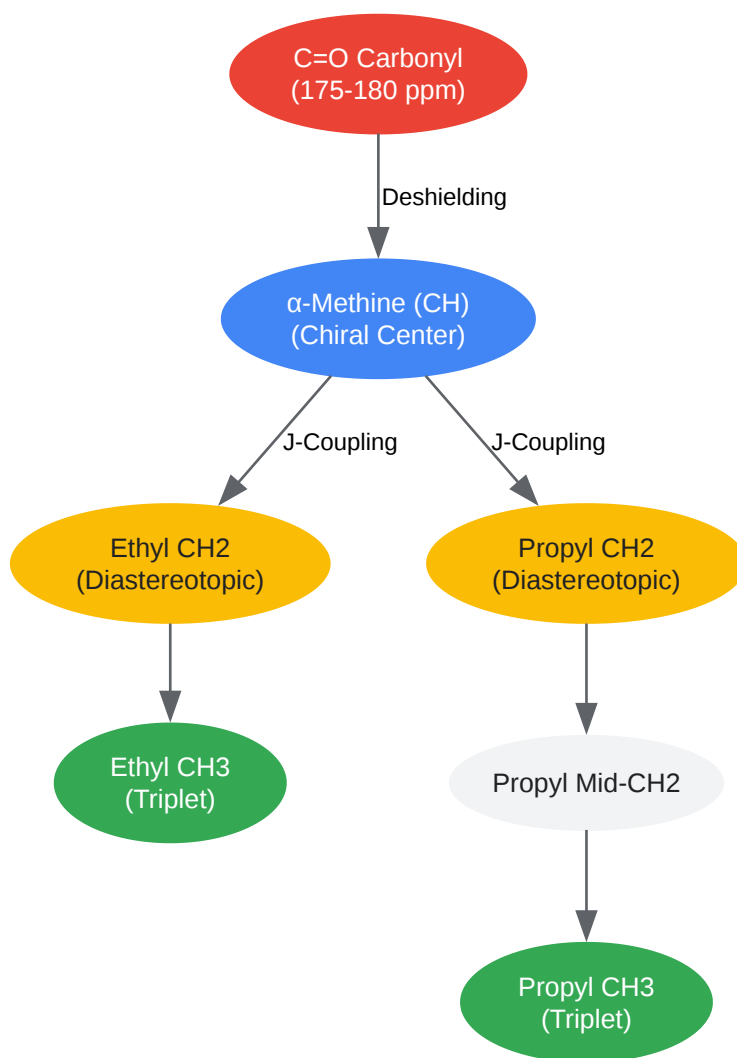
Position	Proton Type	(ppm)	Multiplicity	Integration	Assignment Logic
Amide		6.8 – 7.5	Broad Singlets (2)	2H	Non-equivalent due to restricted rotation.[1][2]
-CH	Methine ()	2.0 – 2.2	Multiplet (tt-like)	1H	Deshielded by Carbonyl. [1][2] Chiral center.
-CH ₂	Methylene	1.2 – 1.6	Complex Multiplet	4H	Diastereotopic. Protons on C3 (propyl) and C1' (ethyl) are non-equivalent.[1][2]
-CH ₂	Methylene	1.1 – 1.3	Multiplet	2H	Middle of the propyl chain. [1][2]
Methyls		0.8 – 0.9	Overlapping Triplets	6H	Termini of Ethyl and Propyl chains.[1][2]

The Chirality Factor (Advanced Analysis)

Because C2 is a chiral center, the two protons on the adjacent methylene groups (the of the ethyl group and the of the propyl group) are diastereotopic.

- They are chemically non-equivalent.[1][2]
- They may appear as complex multiplets rather than simple quartets or triplets.
- Validation: A COSY (Correlation Spectroscopy) experiment is required to trace the connectivity from the Methine (C2) to the distinct Ethyl and Propyl chains.

Connectivity Logic Diagram



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Figure 2:NMR Coupling Tree.[1][2] The

-Methine is the coupling hub.[1][2] Note that the Ethyl and Propyl branches are non-equivalent, distinguishing this from Valpromide.

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